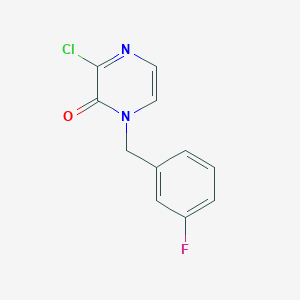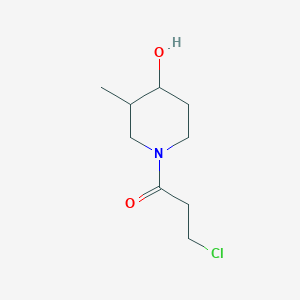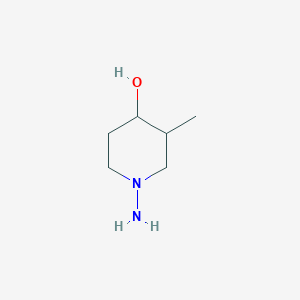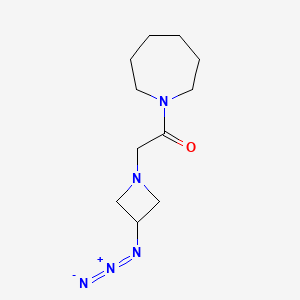
1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one
Overview
Description
1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes an azepane ring and an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one typically involves multiple steps, starting with the formation of the azepane ring. This can be achieved through the cyclization of linear precursors under acidic conditions. The azido group is then introduced using azidation reactions, often involving reagents like sodium azide.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro groups or other nitrogen-containing functionalities.
Reduction: The azido group can be reduced to form amino groups, leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone are commonly used, often under acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the azido group.
Substitution: Various nucleophiles, such as alkyl halides or amines, can be used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation Products: Nitro derivatives, nitroso compounds, and other nitrogen oxides.
Reduction Products: Amino derivatives, hydrazine derivatives, and other reduced nitrogen compounds.
Substitution Products: Alkylated or aminated derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it useful in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The azido group, in particular, can act as a bioorthogonal handle, allowing for selective labeling and modification of biomolecules. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one is unique due to its combination of an azepane ring and an azido group. Similar compounds include:
1-(Azepan-1-yl)ethan-1-one: Lacks the azido group, resulting in different reactivity and applications.
1-(Azepan-1-yl)-2-chloroethan-1-one: Contains a chloro group instead of an azido group, leading to different chemical properties.
This compound derivatives: Variations of the compound with different substituents on the azepane ring or azido group, offering diverse functionalities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c12-14-13-10-7-15(8-10)9-11(17)16-5-3-1-2-4-6-16/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOIVJCVOMIDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)
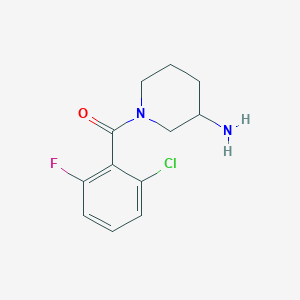
![6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488362.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)
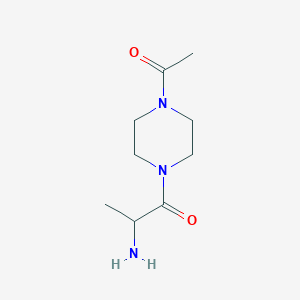
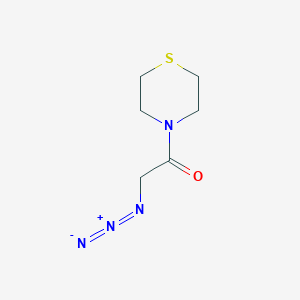
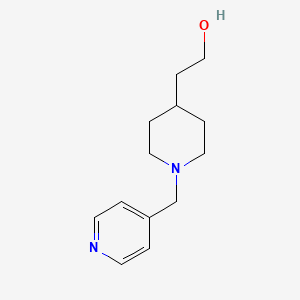
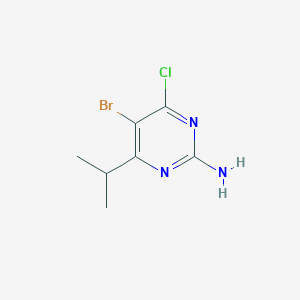
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1488372.png)
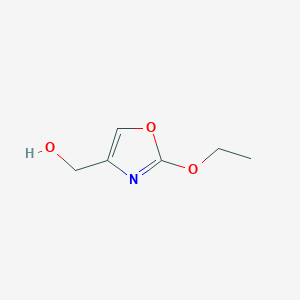
![2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide](/img/structure/B1488375.png)
